molecular formula C7H10N2O2 B1323025 2-(3,5-Dimethylisoxazol-4-yl)acetamide CAS No. 893641-80-0

2-(3,5-Dimethylisoxazol-4-yl)acetamide

Cat. No.: B1323025
CAS No.: 893641-80-0
M. Wt: 154.17 g/mol
InChI Key: GNKYGZKKLUVDPI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(3,5-Dimethylisoxazol-4-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with bromodomain-containing proteins, such as BRD2 and BRD4 . These interactions are crucial as they can inhibit the binding of bromodomains to acetylated lysine residues on histones, thereby affecting gene expression and chromatin remodeling .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomain-containing proteins, this compound can alter the transcriptional regulation of genes involved in cell growth and differentiation . This compound’s impact on cellular metabolism includes changes in the expression of metabolic enzymes and the modulation of metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with bromodomain-containing proteins. By mimicking acetyl-lysine residues, this compound can competitively inhibit the binding of bromodomains to acetylated histones . This inhibition leads to changes in chromatin structure and gene expression, ultimately affecting cellular functions . Additionally, this compound may influence enzyme activity by either inhibiting or activating specific enzymes involved in various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic pathways . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular homeostasis and potential cytotoxicity . Threshold effects have been observed, where specific dosages are required to achieve the desired biochemical and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Chemical Reactions Analysis

2-(3,5-Dimethylisoxazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3,5-Dimethylisoxazol-4-yl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

2-(3,5-Dimethylisoxazol-4-yl)acetamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(3-7(8)10)5(2)11-9-4/h3H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKYGZKKLUVDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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